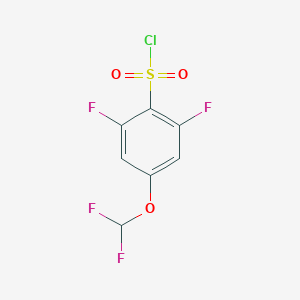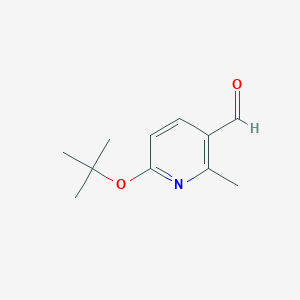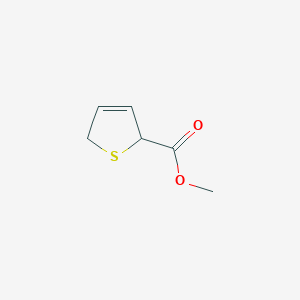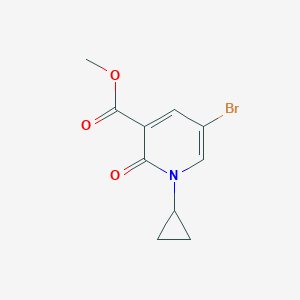![molecular formula C11H17NO3 B6602006 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid CAS No. 1538203-13-2](/img/structure/B6602006.png)
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid (2-OA) is an organic compound belonging to the class of carboxylic acids. It is a cyclic, unsaturated, and non-aromatic molecule which is of particular interest due to its wide range of applications in the field of biochemistry and medicinal chemistry. 2-OA is a versatile building block for the synthesis of many other compounds and has been extensively studied in the literature. In
作用機序
The exact mechanism of action of 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid is not yet fully understood. However, it is believed that it acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to reduce the aggregation of amyloid-β peptide in vitro, suggesting that it may have a role in the prevention of Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to reduce the aggregation of amyloid-β peptide in vitro, suggesting that it may have a role in the prevention of Alzheimer’s disease. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties in vitro.
実験室実験の利点と制限
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid is a versatile compound that is widely used in laboratory experiments. One of the main advantages of using this compound is its ease of synthesis, as it can be synthesized through a number of different methods. Additionally, it is a relatively inexpensive compound, making it an attractive option for research. However, there are some limitations to using this compound in laboratory experiments, such as its instability in aqueous solutions and its low solubility in organic solvents.
将来の方向性
Given the wide range of applications of 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid, there are a number of potential future directions for research. One of the most promising avenues of research is the development of new and improved synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound, as well as its biochemical and physiological effects, could yield valuable insights into its potential therapeutic applications. Finally, more research into the potential anti-cancer and anti-inflammatory properties of this compound could lead to new treatments for these diseases.
合成法
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the reaction of 1-azaspiro[4.5]decan-3-one with acetic anhydride in the presence of a base. The reaction takes place in an inert atmosphere, typically under nitrogen or argon, and the resulting product is purified by column chromatography. Another method involves the use of a palladium-catalyzed reaction of 1-azaspiro[4.5]decan-3-one with acetic anhydride in the presence of a base. This method has been found to be more efficient than the first, with higher yields and shorter reaction times.
科学的研究の応用
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid has a wide range of applications in the field of scientific research. It is used as a building block for the synthesis of other compounds, such as chiral auxiliaries and inhibitors of cytochrome P450 enzymes. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to reduce the aggregation of amyloid-β peptide in vitro.
特性
IUPAC Name |
2-(3-oxo-2-azaspiro[4.5]decan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(4-2-1-3-5-11)8(12-9)6-10(14)15/h8H,1-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELOJIJFPNRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)
